苯甲酰爱康宁-d8

描述

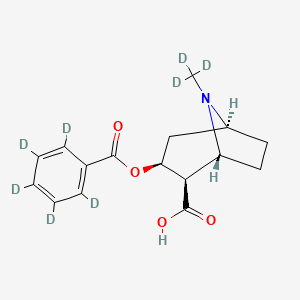

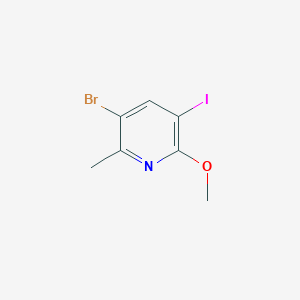

Benzoylecgonine-d8 is a stable-labeled internal standard used for the quantification of benzoylecgonine . Benzoylecgonine is the primary metabolite and major biomarker of cocaine . Therefore, its presence in urine can determine cocaine consumption .

Synthesis Analysis

The synthesis of Benzoylecgonine-d8 involves LC/MS/MS methods . These methods are often less complicated than previously employed GC/MS methods because they do not typically require a derivatization step . The extraction method described provides reproducible high recoveries of benzoylecgonine due to unique properties of the Agilent Bond Elut Plexa polymer .Molecular Structure Analysis

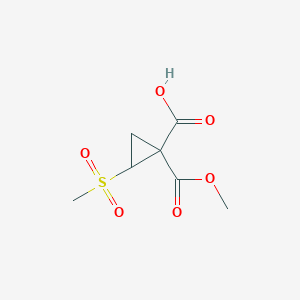

The full chemical name of Benzoylecgonine-d8 is 3-Pentadeuterobenzoyloxy-8-trideuteromethyl-8-azabicyclo [3.2.1] octane-2-carboxylic acid . Its molecular weight is 297.38 . The formula is C16H11D8NO4 .Chemical Reactions Analysis

Cocaine hydrolysis to benzoylecgonine occurs enzymatically (in the liver), as well as without catalysts at alkaline pH . The extraction method described in this application note provides reproducible high recoveries of benzoylecgonine due to unique properties of the Agilent Bond Elut Plexa polymer .Physical And Chemical Properties Analysis

Benzoylecgonine-d8 appears as a white to off-white crystalline powder . It has a melting point of over 180 degrees Celsius . The optical rotation is -52 ± 4 (c=1, methanol) .科学研究应用

Forensic Toxicology

Benzoylecgonine-d8 is widely used in forensic toxicology as a reference standard for the quantification of benzoylecgonine, a major urinary metabolite of cocaine. It helps in confirming cocaine use with high precision due to its stability and reliable detection at low concentrations .

Bioanalytical Methods in Plasma

Researchers have developed bioanalytical methods using Benzoylecgonine-d8 to measure cocaine and its metabolites in human plasma. This is crucial for understanding the pharmacokinetics and metabolism of cocaine in the human body .

Electroanalytical Methodology

A study describes the use of Benzoylecgonine-d8 in developing an electroanalytical methodology to quantify benzoylecgonine in synthetic urine samples, which is significant for drug testing and medical research .

Paper Spray Mass Spectrometry

Benzoylecgonine-d8 has been used in paper spray mass spectrometry for rapid drug screening and quantitative analysis of drugs at low levels, which is beneficial for both clinical and forensic applications .

Post-mortem Toxicological Analysis

In post-mortem forensic toxicology, Benzoylecgonine-d8 serves as a key standard for identifying and quantifying cocaine to understand the cause of death and the presence of drugs at the time of death .

安全和危害

未来方向

Benzoylecgonine-d8 is available as reference material (bulk powder and/or solution) and as calibrated, Ready-to-Use, certified reference material (CRM) . This product is designed for qualitative and quantitative protocols and can be used for forensic, toxicology, research, and other chemical/biochemical analytical applications .

属性

IUPAC Name |

(1R,2R,3S,5S)-3-(2,3,4,5,6-pentadeuteriobenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11-,12+,13-,14+/m0/s1/i1D3,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGYEFKIHJTNQZ-NZWMRTFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)O)N3C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoylecgonine-d8 | |

CAS RN |

205446-21-5 | |

| Record name | 205446-21-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the purpose of using Benzoylecgonine-d8 in the analysis of cocaine and its metabolites?

A1: Benzoylecgonine-d8 is a deuterated analog of benzoylecgonine, a primary metabolite of cocaine. It serves as an internal standard in analytical techniques like LC-MS/MS []. Internal standards are crucial for accurate quantification, correcting for variations during sample preparation and analysis. Since Benzoylecgonine-d8 has a nearly identical chemical structure to benzoylecgonine, it exhibits similar behavior during extraction and ionization, but with a distinct mass difference detectable by mass spectrometry. This allows researchers to accurately determine the concentration of benzoylecgonine in a sample by comparing its signal to the known concentration of the added Benzoylecgonine-d8.

Q2: How does the use of Benzoylecgonine-d8 improve the reliability of drug quantification in hair samples?

A2: Analyzing drugs in hair samples, like in the study using guinea pig hair [], presents unique challenges. Drug concentrations are often low, and the extraction process from hair can be complex and prone to variability. Using Benzoylecgonine-d8 as an internal standard significantly improves the reliability of quantification by:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride](/img/structure/B1383746.png)

![5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1383750.png)

![9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride](/img/structure/B1383751.png)

![1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383765.png)

![(1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, hydrochloride](/img/structure/B1383768.png)